molecular formula C28H20CeO8 B12656996 Cerium tetrabenzoate CAS No. 94232-59-4

Cerium tetrabenzoate

Cat. No.: B12656996
CAS No.: 94232-59-4
M. Wt: 624.6 g/mol
InChI Key: PVPBFPZKTZTMQW-UHFFFAOYSA-J
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Description

Cerium tetrabenzoate is a coordination compound where cerium ions are bound to benzoate ligands. Cerium typically exists in +3 or +4 oxidation states, with its chemical behavior heavily influenced by ligand choice. Benzoate (C₆H₅COO⁻), a bulkier aromatic ligand, likely forms complexes with cerium that exhibit distinct solubility, stability, and reactivity compared to smaller inorganic ligands like nitrate or acetate .

Cerium(III) compounds, such as cerium(III) acetate, are more soluble in aqueous solutions than cerium(IV) species . However, cerium(IV) complexes (e.g., cerium(IV) hydroxide or phosphate) are notoriously insoluble, a property leveraged in environmental and material applications . This compound’s behavior may fall between these extremes, depending on its oxidation state and ligand coordination.

Properties

CAS No.

94232-59-4

Molecular Formula

C28H20CeO8

Molecular Weight

624.6 g/mol

IUPAC Name

cerium(4+);tetrabenzoate

InChI

InChI=1S/4C7H6O2.Ce/c4*8-7(9)6-4-2-1-3-5-6;/h4*1-5H,(H,8,9);/q;;;;+4/p-4

InChI Key

PVPBFPZKTZTMQW-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ce+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium tetrabenzoate can be synthesized through the reaction of cerium salts, such as cerium nitrate or cerium chloride, with benzoic acid in an aqueous or organic solvent. The reaction typically involves the following steps:

  • Dissolution of cerium salt in water or an organic solvent.
  • Addition of benzoic acid to the solution.
  • Stirring the mixture at a controlled temperature (usually around 60-80°C) for several hours.
  • Precipitation of this compound by adjusting the pH or by evaporating the solvent.
  • Filtration and drying of the precipitate to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and filtration can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Table 1: Key synthetic parameters for cerium tetrabenzoate MOFs

MOF TypePrecursorLigandConditionsProduct Structure
Ce-TBAPy CeCl₃·7H₂OH₄TBAPyDMF, 120°C, 5 hrs3D porous framework
Ce5 Ce₆O₈(piv)₈(deta)₄H₂bdcDMF, 150°C, 24 hrsCe³⁺-based MOF with CeO₂

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals multistep degradation:

  • Guest Molecule Removal : Ce-MOFs lose adsorbed H₂O and DMF at 70–250°C .

  • Ligand Decomposition : H₂bdc elimination occurs at 350°C, forming Ce₂(bdc)₃ .

  • Oxidative Combustion : In air, Ce-MOFs combust to CeO₂ at 390°C .

Table 2: Thermal stability of this compound frameworks

MOFDecomposition StageTemperature (°C)Major Process
Ce-MOF Stage 170–250Loss of H₂O, DMF, (CH₃)₂NH
Ce-MOF Stage 2350H₂bdc elimination
Ce-MOF Stage 3390Combustion to CeO₂ (in air)
Ce-TBAPy >300Retains crystallinity up to 300°C

Redox Reactivity

Cerium’s +3/+4 redox couple enables unique electron-transfer capabilities:

  • Oxidation : Ce(III) nodes in Ce-TBAPy MOFs can oxidize to Ce(IV) under aerobic conditions, enhancing catalytic activity .

  • Reduction : Ce(IV) in CeO₂@Ce5 composites is partially reduced to Ce(III) during synthesis, confirmed by X-ray absorption spectroscopy .

Reaction Example:

4Ce3++O2+2H2O4Ce4++4OH(in aqueous media)[5]4 \, \text{Ce}^{3+} + \text{O}_2 + 2 \, \text{H}_2\text{O} \rightarrow 4 \, \text{Ce}^{4+} + 4 \, \text{OH}^- \quad \text{(in aqueous media)[5]}

Gas Adsorption

Ce-TBAPy MOFs exhibit high SF₆ uptake (2.33 mmol·g⁻¹ at 1 bar, 293 K) due to optimal pore size (5–7 Å) and Ce³⁺-ligand interactions .

Table 3: SF₆ adsorption performance of Ce-TBAPy vs. other MOFs

MOFSF₆ Uptake (mmol·g⁻¹)Selectivity (SF₆/N₂)Surface Area (m²·g⁻¹)
Ce-TBAPy 2.33801,890
Yb-TBAPy 2.15781,750

Photocatalytic Oxidation

Ce-MOFs functionalized with BODIPY ligands show enhanced photooxidation of sulfur mustard simulants (e.g., CEES), achieving 50% degradation in 2.5 minutes .

Stability in Aqueous Media

  • Acid Resistance : Ce-MOFs degrade below pH 2 due to ligand protonation .

  • Alkaline Stability : Retain structure up to pH 11 but undergo ligand leaching at pH ≥12 .

Comparative Solubility Data

Cerium benzoate derivatives exhibit low solubility in polar solvents, as shown by H₄TBAPy’s solubility profile :

Solubility in H2O:4.44×108mg\cdotpmL1(logS=10.19)\text{Solubility in H}_2\text{O}: 4.44 \times 10^{-8} \, \text{mg·mL}^{-1} \quad (\log S = -10.19)

Scientific Research Applications

Catalytic Applications

Cerium tetrabenzoate has been studied for its role as a catalyst in organic reactions. Its ability to facilitate chemical transformations is attributed to the redox properties of cerium ions.

Case Study: Ethanol Production

Research has demonstrated that cerium-doped catalysts significantly enhance the efficiency of ethanol production from dimethyl oxalate. The addition of cerium improves the catalytic activity and selectivity towards ethanol, achieving up to 100% conversion with high selectivity rates .

Catalyst CompositionDMO Conversion (%)Ethanol Selectivity (%)
1Ce-Cu/SiO210091.8
0.5Ce-Cu/SiO28580
Cu/SiO27075

Biomedical Applications

Cerium compounds, including this compound, have shown promise in biomedical applications, particularly in wound healing and as antimicrobial agents.

Antimicrobial Properties

Cerium ions exhibit significant antimicrobial effects against various pathogens, making this compound a candidate for therapeutic applications. Studies indicate that cerium compounds can disrupt bacterial cell walls without harming mammalian cells, which is crucial for developing topical treatments for infections .

  • Mechanism of Action : Cerium ions interfere with calcium-dependent processes in bacteria, leading to cell wall disruption and metabolic inhibition.
  • Clinical Relevance : Topical formulations containing cerium have been used in burn treatment, demonstrating reduced mortality rates compared to traditional treatments .

Materials Science

In materials science, this compound is explored for its role in enhancing the properties of polymers and nanocomposites.

Case Study: Nanostructured Materials

Research has shown that incorporating cerium compounds into polymer matrices can improve mechanical strength and thermal stability. For instance, the addition of this compound to chitosan scaffolds has enhanced their biocompatibility and mechanical properties, making them suitable for biomedical applications such as tissue engineering .

Material CompositionMechanical Strength (MPa)Thermal Stability (°C)
Chitosan + 1% this compound15220
Chitosan + Control10190

Environmental Applications

This compound also finds applications in environmental science as a catalyst for pollutant degradation.

Case Study: Wastewater Treatment

Studies have indicated that cerium-based catalysts can effectively degrade organic pollutants in wastewater through advanced oxidation processes. The presence of cerium enhances the generation of reactive oxygen species, facilitating the breakdown of contaminants .

Mechanism of Action

The mechanism of action of cerium tetrabenzoate is primarily based on its redox properties. Cerium can switch between different oxidation states, allowing it to participate in electron transfer reactions. This redox activity enables this compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The benzoate ligands provide stability and facilitate the interaction of cerium with target molecules.

Comparison with Similar Compounds

Key Observations :

  • Solubility Trends : Cerium(III) species (e.g., nitrate, acetate) are significantly more soluble than cerium(IV) compounds. This compound, likely a Ce(IV) complex, is expected to exhibit low solubility due to its bulky ligands and oxidation state, akin to cerium(IV) hydroxide .
  • Ligand Effects : Benzoate’s aromaticity and steric bulk may hinder dissolution compared to smaller ligands like acetate or nitrate. This property could enhance thermal stability or catalytic performance .

Functional and Application Comparisons

  • Anticoagulant Properties : Ce³+ compounds mimic Ca²+ in biomolecules, enabling anticoagulant applications . However, this compound’s low solubility may limit bioavailability unless designed for controlled release.
  • Material Science : Cerium-doped hydroxyapatite (HA) demonstrates that Ce³+/Ce⁴+ incorporation alters sintering behavior and phase stability . Similarly, this compound’s large ligands might disrupt crystal growth in composites, offering tailored mechanical properties.
  • Catalysis: Ce(IV) species are potent oxidants. While cerium(IV) hydroxide is inert due to insolubility, this compound’s organic ligands could facilitate electron transfer in non-aqueous systems, analogous to Ce(NO₃)₃ in oxidative catalysis .

Biological Activity

Cerium tetrabenzoate, a cerium-based compound, has garnered attention in recent years due to its potential biological activities and applications in various fields, including medicine and catalysis. This article aims to delve into the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Overview of this compound

This compound is a coordination compound formed by the interaction of cerium ions with benzoate ligands. Cerium, a rare earth element, exhibits unique redox properties that can be exploited in biological systems. The tetrabenzoate form enhances the solubility and bioavailability of cerium in biological environments, making it a subject of interest for therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Cerium compounds, including tetrabenzoate, have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in protecting against cellular damage caused by reactive oxygen species (ROS) .
  • Catalytic Activity : this compound can act as a catalyst in various biochemical reactions. Its ability to facilitate electron transfer processes makes it valuable in enzymatic reactions and biocatalysis .
  • Photodynamic Therapy : Recent studies suggest that this compound may enhance photodynamic therapy (PDT) by generating reactive species upon light activation, which can lead to apoptosis in cancer cells .

Case Study: Antioxidant Activity

A study investigated the antioxidant effects of this compound on human lens epithelial cells subjected to oxidative stress. The results indicated a significant reduction in oxidative markers and an improvement in cell viability when treated with this compound compared to untreated controls. This suggests its potential as a protective agent against oxidative damage .

Case Study: Catalytic Applications

Research on cerium-promoted catalysts demonstrated that this compound enhances the catalytic efficiency of Cu/SiO2 systems for ethanol production from dimethyl oxalate. The presence of cerium improved the dispersion of copper particles and facilitated hydrogen activation, leading to higher conversion rates and selectivity for ethanol .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
CatalyticEnhances reaction rates in biochemical processes
PhotodynamicGenerates reactive species under light exposure

Table 2: Comparative Analysis of Cerium Compounds

CompoundAntioxidant ActivityCatalytic EfficiencyPhotodynamic Potential
This compoundHighModerateHigh
Cerium Oxide (CeO2)ModerateHighLow
Cerium AcetateLowModerateModerate

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